molecular formula C12H18N2 B13524906 2-Methyl-5-(piperidin-4-ylmethyl)pyridine

2-Methyl-5-(piperidin-4-ylmethyl)pyridine

Cat. No.: B13524906
M. Wt: 190.28 g/mol
InChI Key: RHHKRRNYGJDSKX-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-4-ylmethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a piperidin-4-ylmethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-4-ylmethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine, followed by coupling with piperidine derivatives. The reaction conditions typically involve the use of a catalyst and controlled temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound often employs multi-component reactions, which are efficient and cost-effective. These reactions involve the use of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. The process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-4-ylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-5-(piperidin-4-ylmethyl)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-4-ylmethyl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(piperidin-4-ylmethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-5-(piperidin-4-ylmethyl)pyridine

InChI

InChI=1S/C12H18N2/c1-10-2-3-12(9-14-10)8-11-4-6-13-7-5-11/h2-3,9,11,13H,4-8H2,1H3

InChI Key

RHHKRRNYGJDSKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CC2CCNCC2

Origin of Product

United States

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